molecular formula C6H5N3O4 B13679197 4-Hydroxy-5-nitronicotinamide

4-Hydroxy-5-nitronicotinamide

Cat. No.: B13679197
M. Wt: 183.12 g/mol
InChI Key: VIASJGHRLBRHKL-UHFFFAOYSA-N
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Description

4-Hydroxy-5-nitronicotinamide is a nicotinamide derivative characterized by a hydroxy group at position 4 and a nitro group at position 5 on the pyridine ring. These include enzyme inhibition, antimicrobial activity, and roles as intermediates in drug synthesis . The compound’s reactivity and biological effects are influenced by the electron-withdrawing nitro group and the hydrogen-bonding hydroxy group, which modulate interactions with biological targets .

Properties

Molecular Formula

C6H5N3O4

Molecular Weight

183.12 g/mol

IUPAC Name

5-nitro-4-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C6H5N3O4/c7-6(11)3-1-8-2-4(5(3)10)9(12)13/h1-2H,(H2,7,11)(H,8,10)

InChI Key

VIASJGHRLBRHKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=CN1)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-nitronicotinamide typically involves nitration and hydroxylation reactions. One common method includes the nitration of nicotinamide followed by hydroxylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reactive chemicals involved .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-nitronicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxy-5-nitronicotinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-nitronicotinamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features, molecular properties, and applications of 4-Hydroxy-5-nitronicotinamide and its analogs:

Compound Name Molecular Formula Substituents Key Applications/Activities CAS Number
This compound C₆H₅N₃O₄ 4-OH, 5-NO₂, CONH₂ Enzyme inhibition, drug precursors Not explicitly provided
4-(Difluoromethyl)-6-hydroxy-5-nitronicotinamide C₇H₅F₂N₃O₄ 4-CF₂H, 6-OH, 5-NO₂, CONH₂ Anticancer, anti-inflammatory research B14747704
4-Hydroxy-5-nitronicotinic acid C₆H₄N₂O₅ 4-OH, 5-NO₂, COOH Enzyme inhibitors, antimicrobial agents 911461-03-5
Ethyl 4,6-dihydroxy-5-nitronicotinate C₈H₈N₂O₆ 4-OH, 6-OH, 5-NO₂, COOEt Material science, intermediate synthesis 6317-97-1
Methyl 4,6-dihydroxy-5-nitronicotinate C₇H₆N₂O₆ 4-OH, 6-OH, 5-NO₂, COOMe Similar to ethyl analog, lower lipophilicity 89247-04-1
Ethyl 4-amino-5-nitronicotinate C₈H₉N₃O₄ 4-NH₂, 5-NO₂, COOEt Building block for bioactive molecules 1203486-62-7
Key Observations:
  • Substituent Effects: The nitro group (NO₂) enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes or receptors . Hydroxy vs. Amino Groups: 4-Hydroxy-5-nitronicotinic acid (4-OH) and ethyl 4-amino-5-nitronicotinate (4-NH₂) differ in hydrogen-bonding capacity and solubility. The amino group may improve membrane permeability but reduce stability compared to hydroxy . Ester vs. Acid Functionality: Ethyl/methyl esters (e.g., Ethyl 4,6-dihydroxy-5-nitronicotinate) exhibit higher lipophilicity than carboxylic acids (e.g., 4-Hydroxy-5-nitronicotinic acid), affecting bioavailability and metabolic pathways .
Pharmacological Potential
  • 4-(Difluoromethyl)-6-hydroxy-5-nitronicotinamide: The difluoromethyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs. Demonstrated anti-inflammatory and anticancer activity in preclinical studies .
  • 4-Hydroxy-5-nitronicotinic acid : Shows inhibitory effects on bacterial enzymes (e.g., dihydrofolate reductase), suggesting antimicrobial applications. Preliminary data indicate IC₅₀ values in the micromolar range .
  • Ethyl 4-amino-5-nitronicotinate: Acts as a precursor for kinase inhibitors due to its ability to form hydrogen bonds with ATP-binding pockets .

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